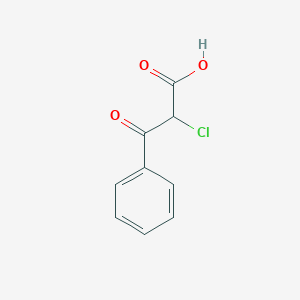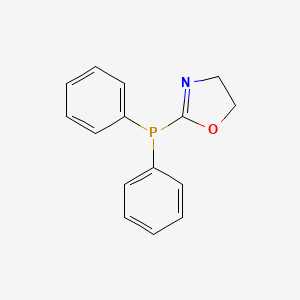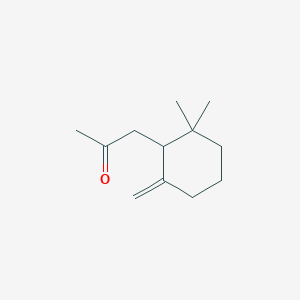
4-Formyl-3-methoxyphenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-3-methoxyphenyl benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a formyl group (–CHO) and a methoxy group (–OCH₃) attached to a phenyl ring, which is further esterified with benzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-methoxyphenyl benzoate can be achieved through several methods. One common approach involves the esterification of 4-formyl-3-methoxyphenol with benzoic acid or its derivatives. This reaction typically requires the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Another method involves the use of microwave-assisted solid-phase benzoylation, which offers an eco-friendly and efficient protocol for the synthesis of benzoates . This method involves the reaction of 4-formyl-3-methoxyphenol with benzoic anhydride in the presence of a base, such as potassium carbonate, under microwave irradiation.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-3-methoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Carboxy-3-methoxyphenyl benzoate.
Reduction: 4-Hydroxymethyl-3-methoxyphenyl benzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Formyl-3-methoxyphenyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aromatic esters.
Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4-Formyl-3-methoxyphenyl benzoate involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins. The methoxy group can influence the compound’s reactivity and binding affinity through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formyl-2-methoxyphenyl benzoate: Similar structure but with the methoxy group in a different position.
4-Formylphenyl benzoate: Lacks the methoxy group, leading to different reactivity and properties.
3-Formylphenyl benzoate: The formyl group is in a different position, affecting its chemical behavior.
Uniqueness
4-Formyl-3-methoxyphenyl benzoate is unique due to the specific positioning of the formyl and methoxy groups, which confer distinct electronic and steric properties
Propriétés
Numéro CAS |
403477-22-5 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
(4-formyl-3-methoxyphenyl) benzoate |
InChI |
InChI=1S/C15H12O4/c1-18-14-9-13(8-7-12(14)10-16)19-15(17)11-5-3-2-4-6-11/h2-10H,1H3 |
Clé InChI |
BHKJEJNZKFXTPW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)

![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)

![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)


![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)

![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)

![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)

